molecular formula C22H20N2O2 B7495125 (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone

Cat. No. B7495125
M. Wt: 344.4 g/mol
InChI Key: CBIRSHJQTCYOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone, also known as JNJ-40411813, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone exerts its pharmacological effects through the inhibition of specific enzymes and receptors. As mentioned earlier, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone inhibits the activity of PDE10A, which leads to the enhancement of neurotransmitter signaling in the brain. In addition, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to inhibit the activity of another enzyme called monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition can lead to the accumulation of dopamine, which may have therapeutic benefits in Parkinson's disease.
Biochemical and Physiological Effects:
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to have various biochemical and physiological effects in preclinical studies. For example, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to enhance the release of dopamine in the brain, which may have therapeutic benefits in neurological disorders such as Parkinson's disease. In addition, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to have antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has several advantages and limitations for lab experiments. One of the advantages is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has shown promising results in preclinical studies, which suggests that it may have therapeutic benefits in various diseases. Another advantage is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has a well-defined mechanism of action, which makes it easier to study its pharmacological effects. However, one of the limitations is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, future studies could focus on optimizing the synthesis method of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone to improve its yield and purity. Overall, the study of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, including 2-methylindole, 4-bromophenylmethanone, and pyridine-4-carboxaldehyde. The detailed synthesis method has been described in scientific literature.

Scientific Research Applications

(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone can inhibit the activity of certain enzymes and receptors that are involved in the pathogenesis of these diseases. For example, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. This inhibition can lead to the enhancement of neurotransmitter signaling, which may have therapeutic benefits in neurological disorders such as schizophrenia.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16-14-19-4-2-3-5-21(19)24(16)22(25)18-6-8-20(9-7-18)26-15-17-10-12-23-13-11-17/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIRSHJQTCYOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.